REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](C=O)[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C[Si]([N-:18][Si](C)(C)C)(C)C.[Li+].C[Li].CCO[CH2:29][CH3:30]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:29]([NH2:18])[CH3:30])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=CC=CC=C2C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow mixture was stirred under a Nitrogen atmosphere from −30° C. to −5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature of the reaction mixture <−55° C
|
Type
|
STIRRING
|
Details
|
The resulting dark violet reaction mixture was stirred for 40 minutes at −50° C. under a Nitrogen atmosphere
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
it was carefully quenched at −50° C. with aqueous 2M HCl (30 mL) until pH=2
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the aqueous residue washed with 1:1 CH/Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
EXTRACTION
|
Details
|
This basic aqueous phase was extracted with Et2O (3×60 mL)
|
Type
|
CUSTOM
|
Details
|
the collected organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=CC=CC=C2C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |